2,2-Difluoro-2-(pyridin-4-yl)-ethanol
Description
Molecular Formula: C₇H₇F₂NO Structural Features: This compound consists of a pyridine ring substituted at the 4-position with a difluoroethanol group (–CH₂C(F)₂OH).
Applications: Pyridine-containing ethanol derivatives are often explored as intermediates in pharmaceuticals, agrochemicals, or ligands in coordination chemistry. However, specific applications for this compound require further investigation.
Properties
CAS No. |
1255305-77-1 |
|---|---|
Molecular Formula |
C7H7F2NO |
Molecular Weight |
159.13 g/mol |
IUPAC Name |
2,2-difluoro-2-pyridin-4-ylethanol |
InChI |
InChI=1S/C7H7F2NO/c8-7(9,5-11)6-1-3-10-4-2-6/h1-4,11H,5H2 |
InChI Key |
AWGLOEVVEXGBCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(CO)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Difluoroethanols
(a) 2,2-Difluoro-2-(4-fluorophenyl)ethanol
- Molecular Formula : C₈H₇F₃O
- Key Features: The pyridine ring is replaced by a fluorophenyl group.
(b) 2,2-Difluoro-2-(4-nitrophenyl)ethanol
Pyridine Derivatives with Modified Substituents
(a) (2-(Trifluoromethyl)pyridin-4-yl)methanol
- Molecular Formula: C₇H₆F₃NO
- CAS No.: 131747-61-0
- Key Features: The trifluoromethyl (–CF₃) group enhances lipophilicity and metabolic resistance compared to the difluoroethanol group. The methanol (–CH₂OH) substituent reduces steric bulk compared to ethanol derivatives.
- Applications : Used in pharmaceutical intermediates or materials science .
(b) 2,2-Difluoro-2-(pyridin-2-yl)ethanol
- Key Features: A positional isomer with the pyridine nitrogen at the 2-position.
Heterocyclic Analogues
2,2-Difluoro-2-(quinolin-6-yl)acetic acid
- Molecular Formula: C₁₁H₈F₂NO₂
- CAS No.: 1093341-40-2
- Key Features: The quinoline scaffold introduces a larger aromatic system, enhancing π-π stacking interactions. The acetic acid group (–CH₂COOH) adds acidity, making it suitable for salt formation or coordination chemistry .
Key Observations
Electronic Effects: Electron-withdrawing groups (e.g., –NO₂, –F) increase electrophilicity and stability, whereas electron-donating groups (e.g., –CH₃) enhance nucleophilicity. Pyridine vs. Phenyl: Pyridine derivatives exhibit basicity due to the nitrogen lone pair, influencing solubility and reactivity .
Stereochemical Considerations :
- The position of substituents on the pyridine ring (2- vs. 4-) significantly impacts molecular interactions. For example, 4-substituted pyridines often exhibit better symmetry in crystal structures .
Synthetic Challenges: Difluoroethanol derivatives require careful handling of fluorinated intermediates, as seen in the use of lithium borohydride for controlled reduction .
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